molecular formula C23H21ClFN3O4S B11552929 N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)

N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)

Cat. No.: B11552929
M. Wt: 489.9 g/mol
InChI Key: MOUJFTJWJVSKRO-WGOQTCKBSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydrazone: Reacting 1-(4-fluorophenyl)ethanone with hydrazine to form the hydrazone intermediate.

    Coupling with the sulfonamide: Reacting the hydrazone intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:

    Temperature control: Maintaining specific temperatures to favor desired reaction pathways.

    Catalysts: Using catalysts to increase reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone or sulfonamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide shares structural similarities with other sulfonamide and hydrazone compounds.
  • Sulfonamides: Known for their antibacterial properties.

    Hydrazones: Studied for their potential anticancer activities.

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H21ClFN3O4S

Molecular Weight

489.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C23H21ClFN3O4S/c1-16(17-8-11-19(25)12-9-17)26-27-23(29)15-28(21-14-18(24)10-13-22(21)32-2)33(30,31)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,27,29)/b26-16+

InChI Key

MOUJFTJWJVSKRO-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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